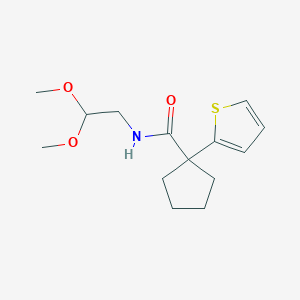![molecular formula C19H21Cl2N3O2 B2357656 N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide CAS No. 866132-10-7](/img/structure/B2357656.png)
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex molecular structure, which includes a pyrazine ring, chlorinated aromatic rings, and a methoxy group.
Preparation Methods
The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated aromatic rings: Chlorinated benzyl and phenyl groups can be introduced via nucleophilic substitution reactions.
Attachment of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Final coupling reaction: The final step involves coupling the pyrazine ring with the chlorinated aromatic rings and the methoxy group under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the carboxamide group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: It can be studied for its potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It can be used as a tool compound to study specific biological processes or pathways.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular processes. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxybenzyl)-4-phenylpyrazinecarboxamide: This compound lacks the chlorinated phenyl group, which may result in different chemical and biological properties.
N-(3-chlorobenzyl)-4-(2-chlorophenyl)pyrazinecarboxamide: This compound lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
N-(4-methoxybenzyl)-4-(2-chlorophenyl)pyrazinecarboxamide: This compound lacks the chlorinated benzyl group, which may influence its chemical stability and pharmacological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological effects.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-18-7-6-14(12-16(18)21)13-22-19(25)24-10-8-23(9-11-24)17-5-3-2-4-15(17)20/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUHOOTFYBHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)

![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)
![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)
![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)


![1-(3,5-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2357588.png)
![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)



